

# Ganoderic Acid TR: A Potent Neuraminidase Inhibitor for Influenza Therapy

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## Compound of Interest

Compound Name: *ganoderic acid TR*

Cat. No.: *B1631539*

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## Abstract

**Ganoderic acid TR**, a lanostane-type triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*, has emerged as a promising natural compound with significant inhibitory activity against influenza virus neuraminidase. This enzyme is a critical target for antiviral drugs as it facilitates the release of progeny virions from infected host cells, thus propagating the infection. This technical guide provides a comprehensive overview of the neuraminidase inhibitory activity of **ganoderic acid TR**, including quantitative data, detailed experimental protocols for its assessment, and a visualization of its proposed mechanism of action. The information presented herein is intended to support further research and development of **ganoderic acid TR** as a potential therapeutic agent for influenza.

## Quantitative Inhibitory Activity

**Ganoderic acid TR** has demonstrated potent and broad-spectrum inhibitory effects against influenza A virus neuraminidases, particularly those from the H5N1 and H1N1 subtypes. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC<sub>50</sub>), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Neuraminidase Inhibitory Activity of **Ganoderic Acid TR**

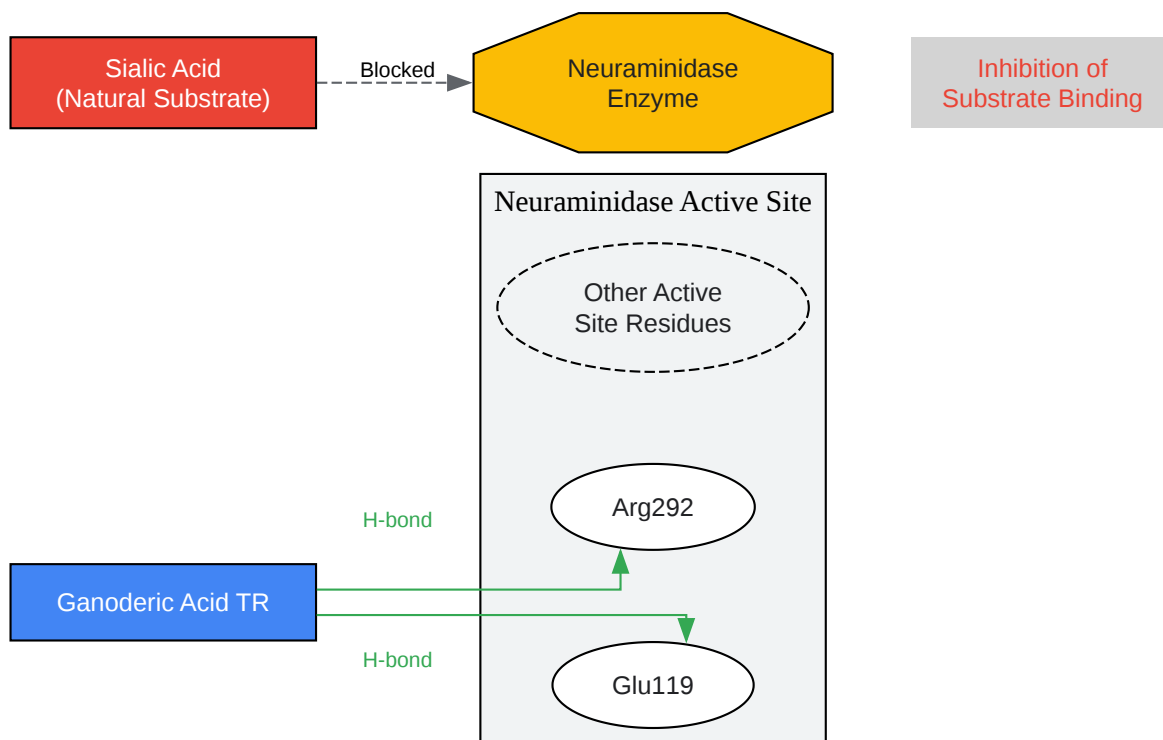
Neuraminidase Subtype	IC50 (μM)	Reference
H5N1	10.9	[1]
H1N1	4.6	[1][2]

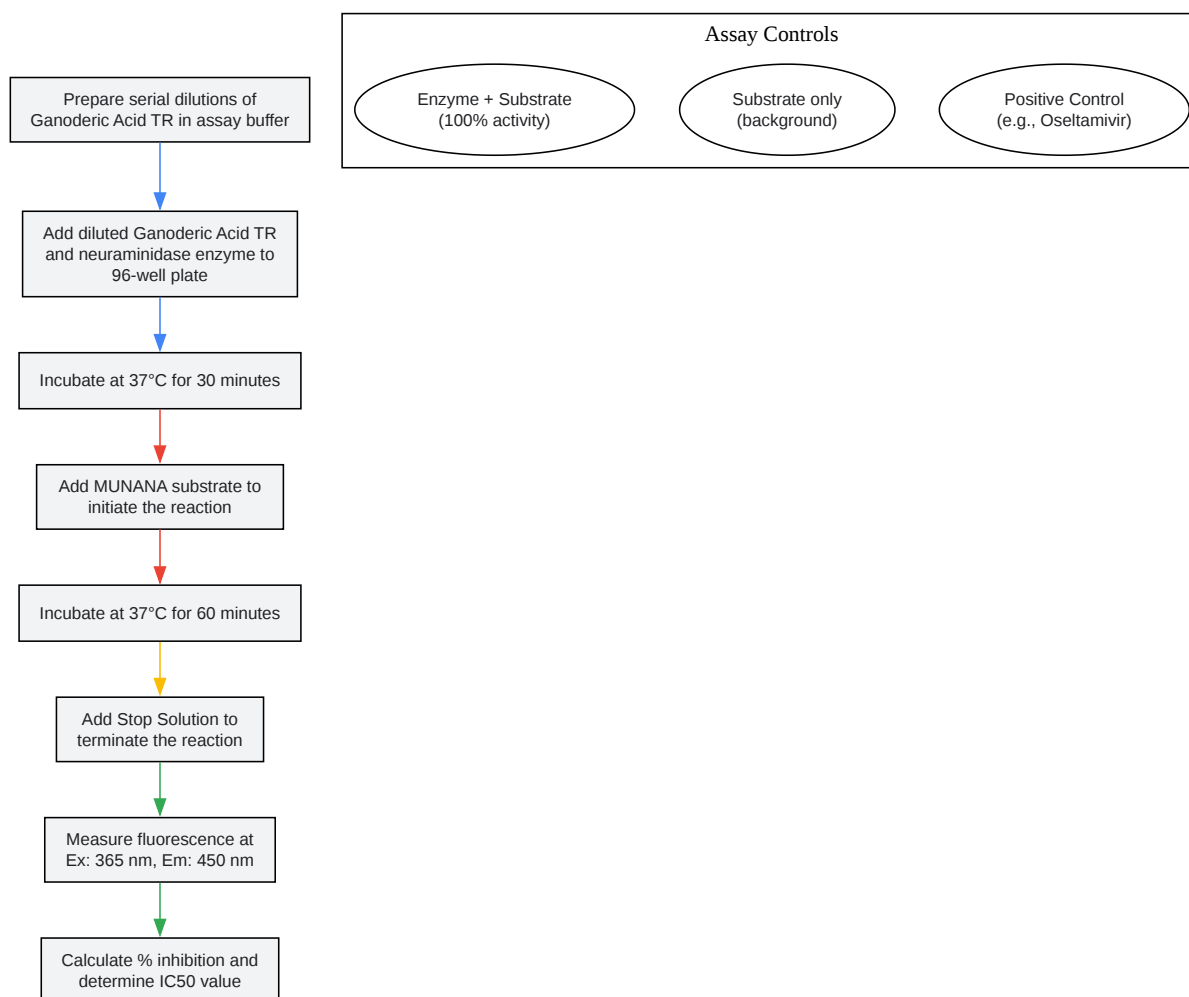
Data presented as the mean of multiple experiments.

## Mechanism of Action: Targeting the Neuraminidase Active Site

In silico docking and interaction analyses have elucidated the likely mechanism by which **ganoderic acid TR** inhibits neuraminidase activity. The compound is proposed to bind to the active site of the enzyme, a highly conserved region among different influenza A subtypes.

Key to this interaction are the hydrogen bonds formed between **ganoderic acid TR** and specific amino acid residues within the active site. Studies have highlighted the critical role of interactions with Arg292 and/or Glu119.[3][4][5] These interactions are crucial for stabilizing the inhibitor within the active site, thereby blocking the binding of the natural substrate, sialic acid, and preventing the enzymatic cleavage required for viral release.





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